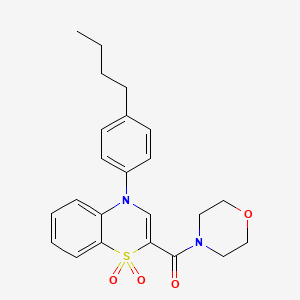

![molecular formula C14H9Cl2F3N2O B2543307 2-(4-氯苯基)-2-[3-氯-5-(三氟甲基)-2-吡啶基]乙酰胺 CAS No. 213993-82-9](/img/structure/B2543307.png)

2-(4-氯苯基)-2-[3-氯-5-(三氟甲基)-2-吡啶基]乙酰胺

描述

The compound "2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds often involves the use of starting materials such as chiral amino acids or acetoacetamidopyridines, which are then subjected to various chemical reactions to introduce different substituents and achieve the desired molecular structure . For example, the synthesis of opioid kappa agonists involves the introduction of alkyl and aryl substituents at specific positions of the ethyl linking moiety, starting from chiral amino acids . Similarly, the reaction of acetoacetamidopyridines with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones . These methods may be relevant to the synthesis of "2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide" by analogy.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of dihedral angles between different aromatic rings and the acetamide group, as well as various intra- and intermolecular hydrogen bonds that influence the crystal packing . For instance, the title compound in paper has a dihedral angle of 65.2° between the 4-chlorophenyl and 3,4-difluorophenyl rings. Such structural details are crucial for understanding the molecular conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, including hydrogen bonding and interactions with other molecules . These interactions can lead to the formation of complex molecular assemblies and affect the compound's reactivity and biological activity. For example, the presence of N-H...O hydrogen bonds and weak C-H...O interactions can lead to the formation of infinite chains or sheets in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and the nature of their substituents . The optical properties, such as UV-vis absorption, can exhibit solvatochromic effects depending on the polarity of the solvent . Additionally, vibrational spectroscopy can provide signatures that are indicative of the compound's structure and the effects of rehybridization and hyperconjugation .

科学研究应用

合成和开发用于治疗应用的类似物化合物2-(4-氯苯基)-2-[3-氯-5-(三氟甲基)-2-吡啶基]乙酰胺,以其在治疗领域的应用而闻名,已促使研究人员开发其类似物的合成方法,因为它们具有显著的药理潜力。例如,S-(+)-甲基2-(2-氯苯基)-2-(6,7-二氢噻吩[3,2-c]吡啶-5(4H)-基)乙酸酯,市场上称为(S)-氯吡格雷,就是其中一种以其强效的抗血栓和抗血小板作用而闻名的类似物。这些化合物的合成至关重要,考虑到它们的商业需求和药理活性,促使对合成方法及其优缺点进行详细探讨,以便更好地理解和进一步发展(Saeed et al., 2017)。

环境影响和水生毒理学氯苯酚,包括给定化合物的衍生物,在哺乳动物和水生生物上已知具有中等毒性作用。它们对环境,特别是对水生态系统的影响,一直是广泛研究的课题。研究表明,虽然这些化合物在具有能够生物降解的适应微生物的环境中表现出低持久性,但它们在长期暴露下对鱼类可能产生相当大的毒性。这些化合物与环境的复杂相互作用,包括它们的生物富集潜力和感官效应,使了解它们的影响对于环境安全和监管至关重要(Krijgsheld & Gen, 1986)。

工业废水处理与2-(4-氯苯基)-2-[3-氯-5-(三氟甲基)-2-吡啶基]乙酰胺相关的化合物的另一个重要应用在于处理废水,特别是来自农药行业的废水。这类废水的复杂性,含有一系列有毒污染物,需要高效的处理方法。在这一领域的研究已经突出了生物过程和颗粒活性炭在处理富含难降解化合物的高强度废水方面的有效性,表明这些方法在创造高质量废水的同时解决了工业废水中存在的各种化合物带来的挑战的潜力(Goodwin et al., 2018)。

属性

IUPAC Name |

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O/c15-9-3-1-7(2-4-9)11(13(20)22)12-10(16)5-8(6-21-12)14(17,18)19/h1-6,11H,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZLDOICUYSEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)

![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)